molecular formula C16H21ClN2O3 B6044275 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide

Cat. No. B6044275
M. Wt: 324.80 g/mol
InChI Key: AFTZZYRXSRYDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug, tiagabine, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce the activity of certain brain regions that are involved in addiction, anxiety, and depression.
Biochemical and physiological effects:
Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can have various biochemical and physiological effects on the brain. These effects include an increase in GABA levels, a reduction in glutamate levels, and an increase in brain-derived neurotrophic factor (BDNF) levels. These effects can have a significant impact on the brain's function and can lead to the reduction of symptoms associated with various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in lab experiments is its specificity for GABA transaminase. This specificity allows researchers to selectively modulate GABA levels without affecting other neurotransmitters. However, one of the limitations of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in lab experiments is its potential toxicity. Studies have shown that high doses of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can lead to liver damage and other adverse effects.

Future Directions

There are several future directions for the research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide. One of the areas of interest is the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in the treatment of addiction. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce drug-seeking behavior in animals, and clinical trials are underway to test its efficacy in humans. Another area of interest is the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in the treatment of PTSD. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce the symptoms of PTSD in animals, and clinical trials are underway to test its efficacy in humans. Additionally, researchers are exploring the use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form 2-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide. The synthesis of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide has been optimized to yield high purity and high yields.

Scientific Research Applications

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can modulate the activity of the enzyme, GABA transaminase, which is involved in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA). This modulation leads to an increase in GABA levels, which can have a calming effect on the brain and reduce the symptoms of various neurological disorders.

properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-10-9-13(3-4-14(10)17)22-11(2)16(21)19-7-5-12(6-8-19)15(18)20/h3-4,9,11-12H,5-8H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTZZYRXSRYDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC(CC2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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